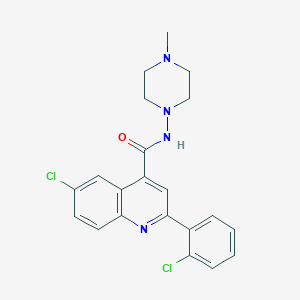![molecular formula C31H32BrN3O B4627714 6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)
6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline
説明
Synthesis Analysis
The synthesis of related quinoline derivatives typically involves multi-step chemical processes, including nucleophilic substitution reactions, cyclization, and functional group transformations. A study by Çakmak et al. (2020) describes the regioselective synthesis of novel piperazine/morpholine substituted quinoline derivatives, showcasing the versatility of quinoline compounds and their derivatives in chemical synthesis. This methodology could be applicable to the synthesis of 6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline, emphasizing the importance of selecting appropriate reactants and conditions for achieving the desired substitution patterns and functional group incorporations (Çakmak, Ökten, Alimli, Ersanli, Taslimi, & Kocyigit, 2020).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of fused benzene and pyridine rings, with various substituents influencing their chemical behavior and biological activity. For instance, Anthal et al. (2018) investigated the molecular structure of a related compound, highlighting the importance of dihedral angles, hydrogen bonding, and molecular conformations in determining the properties of quinoline derivatives. Such analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of diverse functional groups. The reactivity of these compounds can be tailored by modifying their substituents, as demonstrated by Patel et al. (2012), who explored the antimicrobial activity of quinoline analogues through systematic structural modifications. This work underscores the potential of quinoline derivatives for developing novel compounds with specific chemical and biological properties (Patel, Kumari, Rajani, & Chikhalia, 2012).
科学的研究の応用
Synthesis and Antimicrobial Properties
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Patel, and Chauhan (2007) prepared a series of amide derivatives of quinolone, exhibiting significant antibacterial activity against various bacterial strains and fungi. This suggests that similar compounds, including the one , could have potential applications in the development of new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Antiviral and Interferon Inducing Ability
Research by Shibinskaya et al. (2010) on indolo[2,3-b]quinoxalines, a related class of compounds, showed low toxicity, potent interferon inducers, and antiviral activities. This highlights the potential of quinoline derivatives in contributing to antiviral research and the development of treatments for viral infections (Shibinskaya et al., 2010).
Antimalarial Activity
Görlitzer et al. (2006) synthesized thieno[3,2-c]quinoline-4-yl-amines and investigated their activity against malaria, demonstrating the potential of quinoline derivatives as antimalarial agents. Their research contributes to the ongoing search for effective treatments for malaria, a critical global health challenge (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
Enzyme Inhibition for Disease Treatment
A study by Çakmak et al. (2020) on novel piperazine and morpholine substituted quinolines showed effective inhibition profiles against some metabolic enzymes, suggesting potential applications in treating diseases like glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus. This indicates the versatility of quinoline derivatives in medical research and their potential in the development of new therapeutic agents (Çakmak et al., 2020).
Fluorescent Probes for DNA Detection
Perin et al. (2011) achieved the synthesis of novel benzimidazo[1,2-a]quinolines, substituted with various nuclei, using microwave-assisted synthesis. These compounds demonstrated potential as DNA-specific fluorescent probes, indicating the role of quinoline derivatives in biochemical research, particularly in molecular biology and diagnostic applications (Perin et al., 2011).
特性
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrN3O/c1-21(2)24-9-7-23(8-10-24)20-34-13-15-35(16-14-34)31(36)28-19-30(25-6-4-5-22(3)17-25)33-29-12-11-26(32)18-27(28)29/h4-12,17-19,21H,13-16,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFHBZCAROFYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl]{4-[4-(propan-2-yl)benzyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



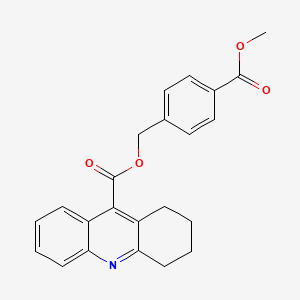

![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)
![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)
![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)

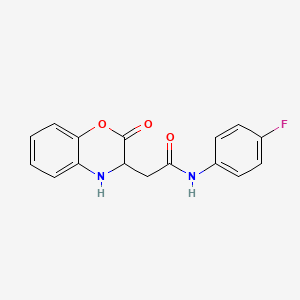
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)
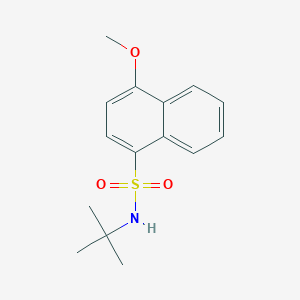
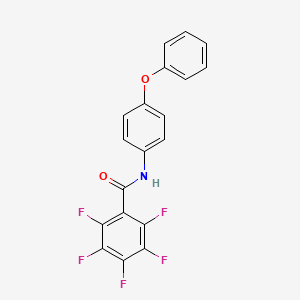
![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)
